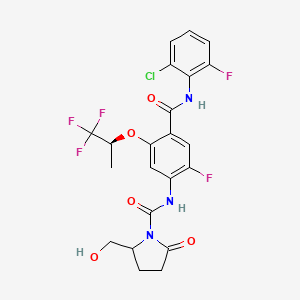

Dhodh-IN-25

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H19ClF5N3O5 |

|---|---|

Molecular Weight |

535.8 g/mol |

IUPAC Name |

N-[4-[(2-chloro-6-fluorophenyl)carbamoyl]-2-fluoro-5-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxamide |

InChI |

InChI=1S/C22H19ClF5N3O5/c1-10(22(26,27)28)36-17-8-16(29-21(35)31-11(9-32)5-6-18(31)33)15(25)7-12(17)20(34)30-19-13(23)3-2-4-14(19)24/h2-4,7-8,10-11,32H,5-6,9H2,1H3,(H,29,35)(H,30,34)/t10-,11?/m0/s1 |

InChI Key |

LJSREXLRPZHXMV-VUWPPUDQSA-N |

Isomeric SMILES |

C[C@@H](C(F)(F)F)OC1=CC(=C(C=C1C(=O)NC2=C(C=CC=C2Cl)F)F)NC(=O)N3C(CCC3=O)CO |

Canonical SMILES |

CC(C(F)(F)F)OC1=CC(=C(C=C1C(=O)NC2=C(C=CC=C2Cl)F)F)NC(=O)N3C(CCC3=O)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Central Function of Dihydroorotate Dehydrogenase (DHODH) in Pyrimidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Dihydroorotate Dehydrogenase (DHODH), a pivotal enzyme in the de novo pyrimidine synthesis pathway. We will explore its core biochemical function, structural biology, significance as a therapeutic target, and the experimental methodologies used to study its activity and inhibition.

Core Function and Significance of DHODH

The de novo synthesis of pyrimidines is fundamental for the production of nucleotides required for DNA, RNA, and glycoprotein synthesis, as well as phospholipid metabolism.[1] Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and only redox reaction in this essential pathway.[2][3]

Biochemical Reaction: Specifically, DHODH oxidizes dihydroorotate to orotate. In mammals, this reaction is coupled with the reduction of a quinone electron acceptor. The reaction can be summarized as:

(S)-dihydroorotate + Coenzyme Q → Orotate + Coenzyme QH₂[4][5]

Subcellular Localization and Link to Cellular Respiration: Unlike the other enzymes of the de novo pyrimidine synthesis pathway which are located in the cytosol, mammalian DHODH is a mitochondrial protein.[6][7] It is anchored to the outer surface of the inner mitochondrial membrane.[4] This unique localization functionally integrates pyrimidine biosynthesis with the mitochondrial electron transport chain (ETC).[4] The electrons captured from the oxidation of dihydroorotate are passed to the ubiquinone pool, directly linking nucleotide synthesis to cellular respiration.[8] This coupling makes pyrimidine production sensitive to the cell's bioenergetic state.[4][8]

Classification: DHODH enzymes are categorized into two main classes:

-

Class 1: These are cytosolic enzymes found in prokaryotes and lower eukaryotes like yeast. They can be homodimers using fumarate as an electron acceptor or heterotetramers using NAD+.[4][7]

-

Class 2: This class includes membrane-associated enzymes found in higher eukaryotes, including humans. They utilize a flavin mononucleotide (FMN) cofactor and use ubiquinones as their physiological oxidant.[3][4][7] Human DHODH is a Class 2 enzyme.[3]

Structural Biology of Human DHODH

The crystal structure of human DHODH reveals a protein with two main domains:

-

An α/β-barrel domain that contains the active site where the oxidation of dihydroorotate occurs.[4][9]

-

An α-helical domain which forms the entrance to a hydrophobic tunnel. This tunnel leads to the active site and serves as the binding pocket for the ubiquinone co-substrate.[4][9]

Many potent and specific DHODH inhibitors, such as Brequinar and Teriflunomide, exert their function by binding within this hydrophobic tunnel, acting as competitive inhibitors with respect to Coenzyme Q.[4][10] The FMN cofactor is located deep within the tunnel at the interface with the active site.[3][11]

DHODH as a Therapeutic Target

The critical role of DHODH in producing the building blocks for DNA and RNA makes it an attractive target for therapeutic intervention, particularly in conditions characterized by rapid cell proliferation.[2][12] Malignant and activated immune cells have a high demand for pyrimidines, making them more metabolically dependent on the de novo synthesis pathway compared to quiescent cells, which can often rely on salvage pathways.[5][13]

Inhibition of DHODH leads to a rapid depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest and the suppression of proliferation.[2][5] This mechanism underpins the clinical use of DHODH inhibitors in:

-

Autoimmune Diseases: Leflunomide and its active metabolite, Teriflunomide, are approved for the treatment of rheumatoid arthritis and multiple sclerosis, respectively.[4][14] They function by inhibiting the proliferation of activated lymphocytes.[2]

-

Oncology: The dependency of many cancer cells on de novo pyrimidine synthesis has made DHODH a compelling target for cancer therapy.[5][13][15] Inhibitors like Brequinar have been investigated in various clinical trials.[5]

-

Antiviral and Antiparasitic Agents: Viruses and certain parasites rely on the host cell's machinery for replication, including the pyrimidine synthesis pathway.[2][16] DHODH inhibition can thus limit viral replication and parasitic growth.[2][14]

Quantitative Data: DHODH Inhibitor Potency

The potency of various compounds against human DHODH is typically quantified by their half-maximal inhibitory concentration (IC₅₀).

| Inhibitor | IC₅₀ (nM) | Reference |

| H-006 | 3.8 | [17] |

| BAY-2402234 | 0.42 | [18] |

| Brequinar | 2.1 | [18] |

| Teriflunomide | 24.5 | [18] |

| A77 1726 (metabolite of Leflunomide) | 411 | [17] |

| Leflunomide | >100,000 | [18] |

Experimental Protocols

DHODH Activity Assay (DCIP Colorimetric Method)

This is the most common in vitro method for measuring DHODH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).

Principle: DHODH oxidizes dihydroorotate (DHO) and transfers electrons to a Coenzyme Q analog (e.g., decylubiquinone). The reduced CoQ analog then reduces the blue dye DCIP, causing it to become colorless. The rate of decolorization, measured as a decrease in absorbance at 600-650 nm, is proportional to DHODH activity.[17][19]

Materials:

-

Recombinant human DHODH enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

Dihydroorotic acid (DHO) stock solution (e.g., 100 mM in DMSO)

-

Coenzyme Q10 or a soluble analog (e.g., 10 mM decylubiquinone in DMSO)

-

DCIP stock solution (e.g., 20 mM in assay buffer)

-

96-well microplate

-

Microplate reader capable of kinetic measurements

Procedure:

-

Prepare the reaction mixture in the assay buffer containing the final concentrations of Coenzyme Q10 (e.g., 100 µM) and DCIP (e.g., 200 µM).

-

For inhibitor studies, pre-incubate the DHODH enzyme (e.g., 5-10 nM final concentration) with varying concentrations of the test compound in the reaction mixture for 30 minutes at 25°C.

-

Initiate the reaction by adding DHO to a final concentration of 500 µM.

-

Immediately begin monitoring the decrease in absorbance at 650 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

-

For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Orotic Acid Detection Assay (Fluorescence Method)

This method directly quantifies the product of the DHODH reaction, orotic acid.

Principle: The assay involves two steps. First, the enzymatic reaction is performed to produce orotic acid from DHO. Second, the reaction is stopped, and a specific fluorogenic reagent, 4-trifluoromethyl-benzamidoxime, is added, which reacts with the newly formed orotic acid to produce a highly fluorescent compound.[20]

Materials:

-

Cell lysates or purified DHODH

-

Reaction Buffer: e.g., 200 mM K₂CO₃-HCl (pH 8.0)[21]

-

Dihydroorotic acid (DHO) substrate

-

Fluorescence detection reagent: 4-trifluoromethyl-benzamidoxime

-

Fluorescence microplate reader

Procedure:

-

Incubate the enzyme source (e.g., cell lysate) with a saturating concentration of DHO (e.g., 500 µM) in the reaction buffer. The reaction is typically run at 37°C for a fixed time (e.g., 60 minutes).[20]

-

Terminate the reaction (e.g., by heat inactivation or addition of acid).

-

Add the 4-trifluoromethyl-benzamidoxime reagent and incubate under conditions that promote the fluorogenic reaction (e.g., in the presence of K₃[Fe(CN)₆] and high pH).[20]

-

Measure the fluorescence intensity at the appropriate excitation/emission wavelengths.

-

Quantify the amount of orotic acid produced by comparing the fluorescence signal to a standard curve generated with known concentrations of orotic acid.

Mandatory Visualizations

Caption: The de novo pyrimidine synthesis pathway, highlighting DHODH's mitochondrial localization.

Caption: DHODH links pyrimidine synthesis to the mitochondrial electron transport chain.

Caption: A typical experimental workflow for screening and identifying DHODH inhibitors.

References

- 1. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 7. Dihydroorotate Dehydrogenase: A Mitochondrial Enzyme of Pyrimidine Biosynthesis [biotecharticles.com]

- 8. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. scbt.com [scbt.com]

- 13. A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 15. scienmag.com [scienmag.com]

- 16. journals.asm.org [journals.asm.org]

- 17. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. reactionbiology.com [reactionbiology.com]

- 19. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

In-Depth Technical Guide: Binding Affinity of Dhodh-IN-25 to Human Dihydroorotate Dehydrogenase (DHODH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding affinity of the novel inhibitor, Dhodh-IN-25, to its target, human dihydroorotate dehydrogenase (DHODH). This compound has emerged as a potent inhibitor of human DHODH with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1] This document collates available quantitative data, details relevant experimental methodologies, and presents signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of this interaction for researchers in drug discovery and development.

Introduction to DHODH and this compound

Human dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[2][3][4] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA replication, and is particularly upregulated in rapidly proliferating cells such as cancer cells and activated lymphocytes.[4] Consequently, DHODH has become an attractive therapeutic target for the treatment of various diseases, including cancer and autoimmune disorders.[2][5]

This compound is a recently identified, orally active small molecule inhibitor of human DHODH.[1] Its discovery is part of a fragment-based drug design approach aimed at identifying novel scaffolds with potent inhibitory activity against DHODH for potential therapeutic applications, including acute myeloid leukemia (AML).[1][6][7]

Quantitative Binding Data

The primary quantitative measure of the potency of this compound against human DHODH is its half-maximal inhibitory concentration (IC50).

| Parameter | Value (nM) | Target | Reference |

| IC50 | 5.4 | Human DHODH | [1] |

As of the latest available data, specific Ki (inhibition constant) and Kd (dissociation constant) values for this compound, as well as detailed thermodynamic and kinetic data from techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), have not been publicly disclosed in the primary scientific literature.

Experimental Protocols

The determination of the binding affinity and inhibitory activity of compounds like this compound involves several key experimental procedures. Below are detailed methodologies for common assays used in the characterization of DHODH inhibitors.

Recombinant Human DHODH Expression and Purification

A prerequisite for in vitro binding and activity assays is the production of pure, active recombinant human DHODH (hDHODH).

Expression System:

-

Typically, a truncated form of hDHODH (e.g., residues 31-395), lacking the N-terminal mitochondrial targeting sequence and transmembrane domain, is expressed in Escherichia coli to improve solubility and ease of purification.[8]

Purification Protocol:

-

Lysis: E. coli cells expressing the recombinant hDHODH are harvested and lysed by sonication or high-pressure homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing NaCl, glycerol, and protease inhibitors).

-

Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Strep-Tactin for Strep-tagged proteins).

-

Washing: The column is washed extensively with a buffer containing a low concentration of imidazole (for His-tags) to remove non-specifically bound proteins.

-

Elution: The recombinant hDHODH is eluted from the column using a high concentration of imidazole or by competitive elution (e.g., with desthiobiotin for Strep-tags).

-

Size-Exclusion Chromatography (SEC): For further purification and to ensure a homogenous protein preparation, the eluted protein is subjected to SEC. The final protein is collected in a suitable storage buffer (e.g., 50 mM HEPES, pH 8.0, 400 mM NaCl, 5% glycerol).[9]

DHODH Enzyme Inhibition Assay (IC50 Determination)

The IC50 value for this compound was likely determined using a variation of the following enzymatic assay. This assay measures the rate of dihydroorotate oxidation by monitoring the reduction of an artificial electron acceptor.

Materials:

-

Recombinant human DHODH

-

L-dihydroorotic acid (DHO) - substrate

-

Decylubiquinone (Coenzyme Q analog) - electron acceptor

-

2,6-dichloroindophenol (DCIP) - colorimetric indicator

-

Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0

-

This compound (or other test inhibitors) dissolved in DMSO

Protocol:

-

Prepare a reaction mixture containing DHO, decylubiquinone, and DCIP in the assay buffer.

-

Add a known concentration of recombinant hDHODH to the wells of a microplate.

-

Add serial dilutions of this compound (typically in DMSO, with a final DMSO concentration kept constant across all wells, e.g., <1%).

-

Initiate the enzymatic reaction by adding the substrate mixture to the wells.

-

Monitor the decrease in absorbance of DCIP at 600 nm over time using a plate reader in kinetic mode. The rate of reaction is proportional to the rate of absorbance change.

-

Plot the initial reaction rates against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Signaling Pathways and Experimental Workflows

DHODH in the De Novo Pyrimidine Biosynthesis Pathway

DHODH plays a pivotal role in the synthesis of pyrimidines, which are essential for nucleic acid production. Inhibiting DHODH with compounds like this compound disrupts this pathway, leading to a depletion of pyrimidine pools and subsequent cell cycle arrest and apoptosis, particularly in rapidly dividing cells.

Caption: DHODH in the pyrimidine biosynthesis pathway.

General Workflow for DHODH Inhibitor Characterization

The process of identifying and characterizing a novel DHODH inhibitor like this compound typically follows a structured workflow, from initial screening to detailed biophysical analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional expression of human dihydroorotate dehydrogenase (DHODH) in pyr4 mutants of ustilago maydis allows target validation of DHODH inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Alternative Binding Poses through Fragment-Based Identification of DHODH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Alternative Binding Poses through Fragment-Based Identification of DHODH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. research.cbc.osu.edu [research.cbc.osu.edu]

The Critical Role of De Novo Pyrimidine Synthesis in Fueling Cancer Cell Proliferation

A Technical Guide for Researchers and Drug Development Professionals

The relentless proliferation of cancer cells necessitates a constant and abundant supply of nucleotides, the fundamental building blocks of DNA and RNA. To meet this demand, cancer cells often exhibit a heightened reliance on the de novo synthesis of pyrimidines, a complex metabolic pathway that constructs pyrimidine rings from simple precursors. This metabolic reprogramming represents a key vulnerability in many cancers, making the enzymes of this pathway attractive targets for therapeutic intervention. This guide provides an in-depth examination of the de novo pyrimidine synthesis pathway, its dysregulation in cancer, and the experimental methodologies used to investigate its role in tumorigenesis.

The De Novo Pyrimidine Synthesis Pathway: A Cancer Cell lifeline

Unlike normal, quiescent cells that primarily utilize the salvage pathway to recycle existing pyrimidines, rapidly dividing cancer cells heavily depend on the de novo pathway to generate the necessary UMP, CTP, and TTP for nucleic acid synthesis, protein glycosylation, and phospholipid biogenesis.[1][2][3][4] This pathway is a multi-step enzymatic process initiated in the cytoplasm, proceeding into the mitochondria, and concluding back in the cytoplasm.

The six enzymatic reactions of this pathway are catalyzed by three key enzymes:

-

CAD (Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamylase, Dihydroorotase): This trifunctional cytosolic enzyme catalyzes the first three steps of the pathway, converting glutamine, bicarbonate, and ATP into dihydroorotate.[1][2][3] The activity of CAD, particularly its carbamoyl phosphate synthetase II (CPSII) domain, is a major rate-limiting step.[3]

-

DHODH (Dihydroorotate Dehydrogenase): Located on the inner mitochondrial membrane, DHODH catalyzes the fourth and only redox reaction in the pathway, oxidizing dihydroorotate to orotate.[1][2][5] This reaction is coupled to the mitochondrial electron transport chain via coenzyme Q.[3]

-

UMPS (Uridine Monophosphate Synthetase): This bifunctional cytosolic enzyme carries out the final two steps, converting orotate to Uridine Monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[1][2][3]

Caption: The De Novo Pyrimidine Synthesis Pathway.

Oncogenic Reprogramming of Pyrimidine Synthesis

The heightened flux through the de novo pyrimidine pathway in cancer cells is not merely a passive response to proliferative demands but is actively driven by oncogenic signaling pathways.[1][2] Several key cancer-associated signaling networks converge to upregulate this pathway:

-

PI3K/Akt/mTORC1 Signaling: The mTORC1 complex, a central regulator of cell growth, promotes pyrimidine synthesis by activating S6K1, which in turn phosphorylates CAD at Ser1859.[1][2] This phosphorylation enhances CAD activity and stimulates the overall pathway flux.[1][2]

-

RAS/MAPK Signaling: The RAS-MAPK pathway, frequently hyperactivated in cancer, also targets CAD. ERK-dependent phosphorylation of CAD at Thr456 relieves feedback inhibition by UTP, rendering the enzyme more sensitive to activation by its substrate PRPP.[2][6]

-

c-Myc Oncogene: The transcription factor c-Myc, a potent oncogene, directly upregulates the expression of several genes in the pyrimidine synthesis pathway, including CAD, UMPS, and CTPS.[1][3]

Conversely, tumor suppressors can negatively regulate this pathway. For instance, p53 activation has been linked to the dysfunction of DHODH.[1] This intricate regulation highlights how cancer cells hijack normal cellular signaling to fuel their metabolic needs.

Caption: Oncogenic Regulation of De Novo Pyrimidine Synthesis.

Quantitative Insights: The Magnitude of Metabolic Shift

The upregulation of de novo pyrimidine synthesis in cancer is not a subtle change. Studies have quantified significant differences in enzyme expression and pathway activity between cancerous and non-cancerous cells. This heightened metabolic flux is a hallmark of malignant transformation.

| Parameter | Cancer Cells | Normal Cells | Cancer Type | Finding | Reference |

| Pathway Activity | MCF7 | MCF10A | Breast Cancer | 4.4-fold higher rate of de novo pyrimidine biosynthesis in MCF7 cells. | [7] |

| CAD Protein Level | MCF7 | MCF10A | Breast Cancer | 3.5 to 4-fold higher intracellular CAD concentration in MCF7 cells. | [7] |

| Enzyme Expression | Tumor Tissues | Normal Tissues | Pan-cancer (TCGA) | CAD, DHODH, and UMPS are significantly overexpressed across numerous cancer types, including esophageal, colon, and rectum adenocarcinoma. | [8][9][10] |

| Genetic Dependency | AML Cell Lines | - | Acute Myeloid Leukemia | shRNA screens show that AML cells are highly dependent on DHODH for proliferation. | [1][11] |

| Metabolite Levels | Doxorubicin-treated TNBC | Untreated TNBC | Triple-Negative Breast Cancer | Chemotherapy exposure leads to an increased abundance of pyrimidine nucleotides. | [6] |

Therapeutic Targeting: A Metabolic Achilles' Heel

The pronounced dependency of many cancers on de novo pyrimidine synthesis makes this pathway a compelling target for drug development. Inhibitors targeting the key enzymes have shown promise in preclinical and clinical settings.[1][11][12]

| Target Enzyme | Inhibitor(s) | Mechanism of Action | Therapeutic Context & Outcome | Reference(s) |

| CAD | PALA (N-(phosphonacetyl)-L-aspartate) | Potent inhibitor of the aspartate transcarbamylase domain. | Failed as a single agent in Phase II trials due to toxicity and limited efficacy. Shows potential in combination therapies. | [1][3][11] |

| DHODH | Leflunomide, Brequinar, Teriflunomide, MEDS433 | Inhibit the oxidation of dihydroorotate to orotate, leading to pyrimidine pool depletion. | Leflunomide is approved for autoimmune diseases. Brequinar and others are being investigated for various cancers, including AML and KRAS-mutant tumors. Can sensitize cells to chemotherapy. | [6][12] |

| UMPS | - | - | Knockdown of UMPS has been shown to decrease viability in non-small cell lung cancer (NSCLC) cells. | [13] |

A key concept in targeting this pathway is synthetic lethality . Cancers with specific mutations, such as in KRAS or PTEN, or deficiencies in p53, become particularly reliant on de novo pyrimidine synthesis.[1][11] This creates a therapeutic window where inhibiting the pathway is selectively lethal to cancer cells while sparing normal cells.[1][11]

Key Experimental Protocols

Investigating the role of de novo pyrimidine synthesis requires a robust set of experimental techniques to measure pathway flux, enzyme activity, and the resulting effects on cell behavior.

Measuring De Novo Pyrimidine Biosynthesis Flux

-

Principle: This method uses stable isotope tracers to quantify the rate of new pyrimidine synthesis.

-

Methodology:

-

Cell Culture: Cancer cells are cultured in a medium containing a stable isotope-labeled precursor, such as [13C]-bicarbonate or [15N]-glutamine.

-

Incubation: Cells are incubated for a defined period to allow for the incorporation of the labeled atoms into newly synthesized pyrimidines.

-

Metabolite Extraction: Intracellular metabolites are extracted from the cells.

-

Analysis: The isotopic enrichment in uracil and other pyrimidine nucleotides is quantified using Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC/MS).

-

Calculation: The rate of synthesis (flux) is calculated based on the rate of label incorporation into the pyrimidine pool.[14]

-

Cell Proliferation Assays

-

Principle: These assays measure the rate of cell division or the number of viable cells in a population following a specific treatment (e.g., with a pathway inhibitor).

-

Common Methodologies:

-

Metabolic Activity Assays (e.g., MTT, Alamar Blue): These colorimetric or fluorometric assays measure the metabolic activity of a cell population, which correlates with the number of viable cells.[15][16] Viable cells reduce a reagent (e.g., tetrazolium salt) into a colored product.[16]

-

DNA Synthesis Assays (e.g., BrdU or EdU Incorporation): These assays directly measure DNA synthesis. Cells are incubated with a thymidine analog (BrdU or EdU), which is incorporated into the DNA of proliferating cells. The incorporated analog is then detected using specific antibodies (for BrdU) or click chemistry (for EdU) coupled to a fluorescent probe and quantified by microscopy or flow cytometry.[17]

-

Colony Formation Assay: This long-term assay assesses the ability of single cells to undergo enough divisions to form a colony. It is a measure of cell survival and proliferative capacity after treatment.[16][18]

-

DHODH Enzyme Activity Assay

-

Principle: This spectrophotometric assay measures the rate at which DHODH reduces an artificial electron acceptor, coupled to the oxidation of its substrate, dihydroorotate.

-

Methodology:

-

Lysate Preparation: Prepare cell or mitochondrial lysates containing active DHODH.

-

Reaction Mixture: Prepare a reaction buffer containing the substrates (dihydroorotate, coenzyme Q) and a dye such as 2,6-dichloroindophenol (DCIP).

-

Initiation: The reaction is initiated by adding the enzyme lysate to the reaction mixture.

-

Measurement: DHODH activity is measured by monitoring the decrease in absorbance of DCIP at 600 nm as it is reduced.[19] The rate of absorbance change is proportional to the enzyme's activity.

-

Inhibitor Testing: To determine the IC50 of an inhibitor, the assay is performed with varying concentrations of the compound.[19]

-

Caption: Workflow for Testing a DHODH Inhibitor.

Conclusion

The de novo synthesis of pyrimidines is a fundamental metabolic process that is critically upregulated in cancer to support uncontrolled cell proliferation. Driven by oncogenic signaling pathways, this heightened metabolic flux provides the necessary building blocks for rapid growth and division. This dependency, however, also exposes a significant vulnerability. By understanding the intricate regulation of this pathway and employing robust experimental methodologies, researchers can continue to exploit this metabolic reprogramming. The development of specific and potent inhibitors against key enzymes like DHODH holds significant promise as a targeted therapeutic strategy, particularly in genetically defined cancers, offering a clear path toward improving patient outcomes.

References

- 1. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. De novo nucleotide biosynthetic pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adaptive Reprogramming of De Novo Pyrimidine Synthesis is a Metabolic Vulnerability in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Breakdown of the regulatory control of pyrimidine biosynthesis in human breast cancer cells | Semantic Scholar [semanticscholar.org]

- 8. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 13. researchgate.net [researchgate.net]

- 14. A 13C tracer method for quantitating de novo pyrimidine biosynthesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Proliferations Assay | Methods, Analysis & Applications [baseclick.eu]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Dhodh-IN-25 on Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhodh-IN-25 is a potent, orally active inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme linking pyrimidine biosynthesis to the mitochondrial electron transport chain.[1] This guide provides an in-depth analysis of the anticipated effects of this compound on mitochondrial respiration, based on the established mechanism of action for DHODH inhibitors. It summarizes the role of DHODH in cellular energy metabolism, details experimental protocols to assess the impact of DHODH inhibition, and presents the expected quantitative outcomes in structured tables. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the core concepts. While specific experimental data on this compound's direct impact on mitochondrial respiration is emerging, this document serves as a comprehensive technical resource for researchers investigating its therapeutic potential.

Introduction: DHODH as a Bioenergetic Hub

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent enzyme located on the inner mitochondrial membrane.[2][3][4] It catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[2][3][4] This reaction is uniquely coupled to the mitochondrial electron transport chain (ETC) through the reduction of ubiquinone (Coenzyme Q) to ubiquinol.[2][5] Consequently, DHODH activity is intrinsically linked to cellular respiration and ATP production.[6][7]

Inhibition of DHODH, therefore, not only disrupts the synthesis of essential building blocks for DNA and RNA but also directly impinges on mitochondrial function.[6][8] This dual mechanism of action has made DHODH a compelling therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[4][6][8]

This compound is a highly potent inhibitor of human DHODH with an IC50 value of 5.4 nM.[1] Its high potency suggests that it will have significant effects on mitochondrial respiration at nanomolar concentrations.

The Role of DHODH in Mitochondrial Respiration

DHODH integrates pyrimidine biosynthesis with the mitochondrial respiratory chain. The electrons generated from the oxidation of dihydroorotate are transferred to the ubiquinone pool, which is a central electron carrier in the ETC. Reduced ubiquinone (ubiquinol) then donates these electrons to Complex III, contributing to the proton gradient across the inner mitochondrial membrane that drives ATP synthesis via oxidative phosphorylation (OXPHOS).[5]

The inhibition of DHODH is expected to have the following primary effects on mitochondrial respiration:

-

Decreased Oxygen Consumption Rate (OCR): By blocking the entry of electrons from pyrimidine synthesis into the ETC, DHODH inhibitors reduce the overall electron flux and, consequently, the rate of oxygen consumption by Complex IV.

-

Reduced ATP Production: The diminished proton gradient resulting from lower ETC activity leads to a decrease in mitochondrial ATP synthesis.

-

Altered Mitochondrial Membrane Potential (ΔΨm): The proton gradient is a key component of the mitochondrial membrane potential. DHODH inhibition can lead to a depolarization of the mitochondrial membrane.

-

Increased Glycolysis: To compensate for the reduction in mitochondrial ATP production, cells may upregulate glycolysis.

-

Induction of Oxidative Stress: Impairment of the respiratory chain can lead to the generation of reactive oxygen species (ROS).[9]

The following diagram illustrates the central role of DHODH in the mitochondrial electron transport chain.

Caption: DHODH's role in the electron transport chain.

Expected Quantitative Effects of this compound on Mitochondrial Respiration

The following tables summarize the anticipated quantitative data from key experiments designed to assess the impact of this compound on mitochondrial respiration. The values are hypothetical and serve to illustrate the expected trends based on the known effects of other potent DHODH inhibitors.

Table 1: Oxygen Consumption Rate (OCR) Parameters

| Parameter | Vehicle Control | This compound (10 nM) | This compound (100 nM) | Expected Outcome |

| Basal Respiration (pmol/min) | 150 ± 10 | 110 ± 8 | 75 ± 5 | Dose-dependent decrease |

| ATP-Linked Respiration (pmol/min) | 120 ± 8 | 80 ± 6 | 45 ± 4 | Dose-dependent decrease |

| Maximal Respiration (pmol/min) | 300 ± 20 | 200 ± 15 | 120 ± 10 | Dose-dependent decrease |

| Proton Leak (pmol/min) | 30 ± 5 | 30 ± 4 | 30 ± 3 | No significant change |

| Spare Respiratory Capacity (%) | 100 ± 10 | 60 ± 8 | 35 ± 6 | Dose-dependent decrease |

Table 2: Mitochondrial Membrane Potential (ΔΨm)

| Parameter | Vehicle Control | This compound (10 nM) | This compound (100 nM) | Expected Outcome |

| TMRE Fluorescence (Arbitrary Units) | 1000 ± 50 | 750 ± 40 | 500 ± 30 | Dose-dependent decrease |

Table 3: Cellular ATP Levels

| Parameter | Vehicle Control | This compound (10 nM) | This compound (100 nM) | Expected Outcome |

| Total Cellular ATP (µM) | 1.5 ± 0.2 | 1.1 ± 0.15 | 0.7 ± 0.1 | Dose-dependent decrease |

Experimental Protocols

Detailed methodologies for key experiments to investigate the effect of this compound on mitochondrial respiration are provided below.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) in real-time, providing insights into key parameters of mitochondrial function.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96)

-

Seahorse XF Cell Culture Microplates

-

This compound

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

Appropriate cell line and culture medium

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for a predetermined duration (e.g., 24 hours).

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.

-

Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution.

-

Mito Stress Test: Load the inhibitor compounds (oligomycin, FCCP, rotenone/antimycin A) into the injection ports of the sensor cartridge. Place the cell plate in the analyzer and initiate the assay. The instrument will sequentially inject the inhibitors and measure the OCR at each stage.

-

Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, proton leak, and spare respiratory capacity.

The following diagram outlines the experimental workflow for the Seahorse XF Cell Mito Stress Test.

Caption: Workflow for Seahorse XF Mito Stress Test.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria in a membrane potential-dependent manner.

Materials:

-

TMRE dye

-

FCCP (positive control for depolarization)

-

Flow cytometer or fluorescence microscope

-

Appropriate cell line and culture medium

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with this compound or vehicle control as described for the Seahorse assay.

-

Dye Loading: Incubate the cells with a low concentration of TMRE (e.g., 50-100 nM) in culture medium for 20-30 minutes at 37°C.

-

Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove excess dye.

-

Data Acquisition:

-

Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with the appropriate filters for rhodamine.

-

-

Data Analysis: Quantify the mean fluorescence intensity of the TMRE signal. A decrease in fluorescence indicates mitochondrial depolarization.

Cellular ATP Level Measurement

This assay quantifies the total cellular ATP content using a luciferase-based bioluminescence assay.

Materials:

-

ATP measurement kit (e.g., CellTiter-Glo®)

-

Luminometer

-

Appropriate cell line and culture medium

Protocol:

-

Cell Culture and Treatment: Seed cells in an opaque-walled multi-well plate and treat with this compound or vehicle control.

-

Assay Reagent Addition: Add the ATP assay reagent directly to the cell culture wells. This reagent lyses the cells and provides the necessary substrates for the luciferase reaction.

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the amount of ATP present. Generate a standard curve with known ATP concentrations to quantify the cellular ATP levels.

Conclusion

This compound, as a potent inhibitor of DHODH, is expected to significantly impact mitochondrial respiration. The anticipated effects include a dose-dependent decrease in oxygen consumption, a reduction in mitochondrial membrane potential, and diminished cellular ATP levels. The experimental protocols detailed in this guide provide a robust framework for quantifying these effects. A thorough understanding of the bioenergetic consequences of DHODH inhibition is crucial for the continued development of this compound and other compounds in this class as therapeutic agents. Further preclinical studies are warranted to confirm these expected outcomes and to fully elucidate the mitochondrial-related mechanism of action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dihydro-orotate dehydrogenase is physically associated with the respiratory complex and its loss leads to mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DHODH-mediated mitochondrial redox homeostasis: a novel ferroptosis regulator and promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 9. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]

The Core Cellular Pathways Affected by DHODH Inhibition: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, catalyzing the fourth committed step—the oxidation of dihydroorotate to orotate. This pathway is essential for the production of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA synthesis.[1][2] Rapidly proliferating cells, such as cancer cells, activated lymphocytes, and virus-infected cells, have a high demand for nucleotides, making DHODH a compelling therapeutic target.[1][2] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to a cascade of cellular effects that ultimately impair cell growth and survival. This technical guide provides a comprehensive overview of the core cellular pathways affected by DHODH inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling networks.

Core Mechanism of Action: Disruption of Pyrimidine Synthesis

The primary mechanism of action of DHODH inhibitors is the blockade of the de novo pyrimidine synthesis pathway.[1][2] DHODH is a mitochondrial enzyme that links pyrimidine metabolism to the electron transport chain.[3] By inhibiting DHODH, these compounds prevent the synthesis of orotate, a crucial precursor for uridine monophosphate (UMP), which is subsequently converted to other pyrimidine nucleotides like UTP and CTP.[1] This depletion of pyrimidine pools has profound consequences for cellular function.

Metabolic Consequences of DHODH Inhibition

DHODH inhibition leads to a significant and rapid alteration of the cellular metabolome. Treatment with DHODH inhibitors such as Brequinar results in the accumulation of upstream metabolites of the pyrimidine synthesis pathway, namely N-carbamoyl-aspartate and dihydroorotate, while causing a dose-dependent depletion of downstream metabolites, including UMP, UDP, and UTP.[4][5] For instance, treatment of A549/ACE2 cells with 1 µM Brequinar for 8 hours resulted in a reduction of CTP and UTP levels by 77% and 83%, respectively.[4]

Key Cellular Pathways and Downstream Effects

The depletion of pyrimidine nucleotides triggers a multi-faceted cellular response, impacting cell cycle progression, cell survival, and interactions with the host immune system.

Cell Cycle Arrest at S-Phase

A hallmark of DHODH inhibition is the induction of cell cycle arrest, predominantly at the S-phase.[3][6] This is a direct consequence of an insufficient supply of pyrimidine nucleotides, which are essential for DNA replication.

-

Mechanism: The reduced availability of pyrimidines stalls the progression of replication forks, leading to an accumulation of cells in the S-phase of the cell cycle.[7] This arrest is often mediated by the downregulation of key cell cycle regulators. For example, treatment with the DHODH inhibitor leflunomide has been shown to decrease the expression of cyclin-dependent kinase 2 (CDK2) and Cyclin A2, proteins crucial for S-phase progression.[6]

-

Quantitative Data: Treatment of neuroblastoma cell lines with 100 µM leflunomide for 72 hours resulted in a significant increase in the percentage of cells in S-phase:

Diagram: DHODH Inhibition and Cell Cycle Arrest

Caption: DHODH inhibition leads to S-phase cell cycle arrest.

Induction of Apoptosis

Prolonged pyrimidine starvation ultimately triggers programmed cell death, or apoptosis, in susceptible cells.

-

Mechanism: The precise mechanisms are multifaceted and can be cell-type dependent. One key pathway involves the activation of the tumor suppressor protein p53.[8] DHODH inhibition can lead to an increase in p53 synthesis and stabilization.[9] Furthermore, DHODH inhibition can impact mitochondrial integrity, leading to a reduction in mitochondrial membrane potential and the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.

-

Quantitative Data: Knockout of DHODH in HL60 leukemia cells led to a significant increase in apoptosis, from 1.34% in control cells to 23.47-26.18% in DHODH-knockout cells.

Regulation of Key Signaling Pathways

DHODH inhibition influences several critical signaling pathways that govern cell proliferation and survival.

-

c-Myc Downregulation: The oncoprotein c-Myc is a key regulator of cell growth and proliferation. Studies have shown that DHODH inhibitors can lead to a decrease in c-Myc protein expression.[10][11] This downregulation of c-Myc contributes to the anti-proliferative effects of these inhibitors.

-

p21 Upregulation: p21 is a cyclin-dependent kinase inhibitor that acts as a tumor suppressor by halting cell cycle progression. DHODH inhibition has been observed to upregulate p21 expression, which is consistent with the observed cell cycle arrest.[10]

-

STAT3 Signaling: In some contexts, DHODH expression can be transcriptionally induced by the activation of STAT3.[8] This suggests a potential feedback loop where DHODH inhibition could indirectly impact STAT3 signaling.

Diagram: Key Signaling Pathways Affected by DHODH Inhibition

Caption: DHODH inhibition modulates key oncogenic and tumor suppressor pathways.

Mitochondrial Dysfunction

Given DHODH's localization to the inner mitochondrial membrane and its link to the electron transport chain, its inhibition can lead to mitochondrial dysfunction.

-

ATP Depletion: DHODH inhibitors have been shown to cause a significant depletion of intracellular ATP levels in sensitive cancer cell lines. In T-47D and MDAMB-231 breast cancer cells, approximately 90% of intracellular ATP was depleted following treatment with DHODH inhibitors.[12][13]

-

Reactive Oxygen Species (ROS) Production: The impact of DHODH inhibition on ROS production can be context-dependent. Some studies report an increase in ROS production, which can contribute to mitochondrial damage and apoptosis.[14] In contrast, other studies suggest that DHODH inhibitor-sensitive cells maintain ROS levels close to the endogenous level.[12][13]

Modulation of the Immune Response

Recent evidence suggests that DHODH inhibition can enhance the anti-tumor immune response.

-

Increased Antigen Presentation: DHODH inhibition has been shown to induce the upregulation of antigen processing and presentation (APP) genes, including MHC-I.[15] This enhanced antigen presentation can make cancer cells more visible to the immune system, thereby increasing their susceptibility to T-cell-mediated killing.

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of DHODH inhibition.

Table 1: EC50 Values of DHODH Inhibitors in Various Cancer Cell Lines

| DHODH Inhibitor | Cell Line | Cancer Type | EC50 (µM) |

| Brequinar (BQR) | T-47D | Breast Cancer | 0.080 - 0.450[16] |

| A-375 | Melanoma | 0.080 - 0.450[16] | |

| H929 | Myeloma | 0.080 - 0.450[16] | |

| EV71 (in RD cells) | N/A (antiviral) | 0.0824[17] | |

| Leflunomide (LFM) | T-47D | Breast Cancer | 6 - 35[16] |

| A-375 | Melanoma | 6 - 35[16] | |

| H929 | Myeloma | 6 - 35[16] | |

| Indoluidin D | HL-60 | Leukemia | 0.0044[18] |

| Jurkat | T-cell Leukemia | N/A | |

| A549 | Lung Carcinoma | N/A | |

| H-006 | K562 | Leukemia | 0.003 |

| Jurkat | T-cell Leukemia | 0.00023 | |

| A549 | Lung Carcinoma | 0.0021 | |

| Meds433 | CML CD34+ | Leukemia | EC50 for apoptosis < 0.1[14] |

| BAY2402234 | HuH7 | Hepatocellular Carcinoma | IC50 < 0.001 (in combination)[19] |

Table 2: Quantitative Effects of DHODH Inhibition on Cellular Processes

| Cellular Process | DHODH Inhibitor | Cell Line/Model | Quantitative Effect | Reference |

| Cell Cycle | Leflunomide (100 µM) | BE(2)-C (Neuroblastoma) | Increase in S-phase from 38.06% to 79.17% | [3] |

| Leflunomide (100 µM) | SK-N-DZ (Neuroblastoma) | Increase in S-phase from 39.19% to 67.71% | [3] | |

| Leflunomide (100 µM) | SK-N-F1 (Neuroblastoma) | Increase in S-phase from 15.17% to 53.62% | [3] | |

| Teriflunomide (25 µM) | BT549 (Breast Cancer) | 48.14% of cells in S-phase | [20] | |

| Apoptosis | DHODH Knockout | HL60 (Leukemia) | Increase from 1.34% to 23.47-26.18% | |

| Metabolite Levels | Brequinar (1 µM) | A549/ACE2 | 77% reduction in CTP, 83% reduction in UTP (8h) | [4] |

| ATP Levels | DHODH Inhibitors | T-47D, MDAMB-231 | ~90% depletion | [12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the DHODH inhibitor for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

Principle: This method uses a fluorescent dye, such as propidium iodide (PI), to stain the DNA of cells. The amount of fluorescence is directly proportional to the amount of DNA, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Seed cells in 6-well plates and treat with the DHODH inhibitor for the desired time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined using appropriate software.

Western Blot for Protein Expression Analysis

Principle: This technique is used to detect and quantify specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Protocol:

-

Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., c-Myc, p21, Cyclin A2, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Principle: qRT-PCR is used to quantify the amount of a specific mRNA in a sample. RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR machine. The amount of amplified product is measured in real-time using a fluorescent dye.

Protocol:

-

Isolate total RNA from treated and control cells using a suitable kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up the qPCR reaction with a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the gene of interest, and the cDNA template.

-

Run the reaction in a real-time PCR cycler.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH, ACTB).

Cytokine Quantification by ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For cytokine detection, a sandwich ELISA is commonly used.

Protocol:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate and block non-specific binding sites with a blocking buffer.

-

Add cell culture supernatants or standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Wash and add streptavidin-HRP.

-

Wash and add a TMB substrate solution to develop a colored product.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate the cytokine concentration based on a standard curve.[2][21][22][23][24]

Conclusion

Inhibition of DHODH represents a powerful therapeutic strategy that targets a fundamental metabolic pathway essential for the proliferation of cancer cells, activated immune cells, and the replication of certain viruses. The downstream consequences of DHODH inhibition are extensive, leading to S-phase cell cycle arrest, apoptosis, and the modulation of key signaling pathways involving c-Myc and p53. Furthermore, the impact of DHODH inhibitors on mitochondrial function and the host immune response highlights the multifaceted nature of their cellular effects. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and exploit the therapeutic potential of DHODH inhibition.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Leflunomide Reduces Proliferation and Induces Apoptosis in Neuroblastoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brequinar and dipyridamole in combination exhibits synergistic antiviral activity against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment strategy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 6. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Brequinar inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Featured Article: Teriflunomide, an immunomodulatory drug, exerts anticancer activity in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 4.4. Cytokine Quantification by Enzyme Linked Immunosorbent Assay (ELISA) [bio-protocol.org]

- 22. h-h-c.com [h-h-c.com]

- 23. bdbiosciences.com [bdbiosciences.com]

- 24. bdbiosciences.com [bdbiosciences.com]

Dhodh-IN-25: A Potent Inhibitor of Dihydroorotate Dehydrogenase Targeting the Ubiquinone Binding Site for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dhodh-IN-25 is a potent, orally active inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. With a half-maximal inhibitory concentration (IC50) of 5.4 nM against human DHODH, this compound has emerged as a significant tool for research in acute myeloid leukemia (AML).[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action at the ubiquinone binding site, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its associated pathways and workflows.

Introduction to DHODH and its Role in Cancer

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate. This process is coupled to the electron transport chain via the reduction of ubiquinone to ubiquinol.[2][3] Rapidly proliferating cells, such as those in acute myeloid leukemia (AML), have a high demand for nucleotides to support DNA and RNA synthesis and are therefore particularly dependent on the de novo pyrimidine pathway.[2][3] This dependency makes DHODH a compelling therapeutic target in oncology. Inhibition of DHODH leads to pyrimidine starvation, resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3]

This compound: Mechanism of Action

This compound is the result of a fragment-based drug discovery and scaffold hopping approach aimed at identifying novel DHODH inhibitors.[2][4] Structural studies have revealed that this compound exhibits a novel binding mode within the ubiquinone binding pocket of DHODH.[2][4] This interaction physically obstructs the binding of the natural substrate, ubiquinone, thereby inhibiting the enzyme's catalytic activity. The inhibition of DHODH by this compound effectively halts the de novo pyrimidine synthesis pathway, leading to the depletion of pyrimidine nucleotides essential for cell proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursors from the primary literature.[2][4]

Table 1: Biochemical and Cellular Potency of this compound and Related Compounds

| Compound | hDHODH IC50 (nM) | MOLM-13 EC50 (nM) |

| Brequinar | 12 | 15 |

| This compound (Compound 25) | 5.4 | 1.8 |

Table 2: Pharmacokinetic Properties of a Lead Compound Related to this compound in Mice

| Compound | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |

| Lead Compound | 10 | 1200 | 2 | 8900 |

Note: The pharmacokinetic data presented is for a lead compound from the same series as this compound, as detailed in the primary literature, and is indicative of the potential oral bioavailability of this class of inhibitors.[2]

Experimental Protocols

Recombinant Human DHODH Inhibition Assay

This assay quantifies the inhibitory activity of compounds against purified human DHODH.

Methodology:

-

Enzyme and Substrates: Recombinant human DHODH is used. The assay measures the reduction of a ubiquinone analog, typically decylubiquinone, coupled to the reduction of 2,6-dichloroindophenol (DCIP).

-

Reaction Buffer: A suitable buffer, such as 100 mM HEPES (pH 8.0) containing 150 mM NaCl, 10% glycerol, and 0.05% Triton X-100, is prepared.

-

Assay Procedure:

-

The test compound (e.g., this compound) is pre-incubated with recombinant human DHODH in the reaction buffer.

-

The reaction is initiated by the addition of dihydroorotate and the electron acceptor system (decylubiquinone and DCIP).

-

The reduction of DCIP is monitored spectrophotometrically by the decrease in absorbance at 600 nm over time.

-

-

Data Analysis: The rate of reaction is calculated for various concentrations of the inhibitor. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (MOLM-13 Cells)

This assay assesses the effect of DHODH inhibition on the proliferation of an AML cell line.

Methodology:

-

Cell Line: MOLM-13, a human acute myeloid leukemia cell line, is used.[3]

-

Cell Culture: MOLM-13 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum.[3]

-

Assay Procedure:

-

MOLM-13 cells are seeded in 96-well plates at a specified density.

-

The cells are treated with a serial dilution of the test compound (e.g., this compound).

-

The plates are incubated for a defined period (e.g., 72 hours).

-

-

Viability Measurement: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is measured, and the data is normalized to untreated controls. The EC50 value is calculated by fitting the dose-response curve.

Visualizations

DHODH Signaling Pathway and Point of Inhibition

Caption: Inhibition of DHODH by this compound at the ubiquinone binding site.

Experimental Workflow for DHODH Inhibition Assay

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of this compound's Mechanism of Action

Caption: Mechanism of action cascade for this compound in AML cells.

Conclusion

This compound is a highly potent inhibitor of human DHODH that targets the ubiquinone binding site, demonstrating significant anti-proliferative effects in AML cells. Its favorable in vitro potency and the oral bioavailability of related compounds suggest its potential as a valuable chemical probe for studying the role of DHODH in cancer and as a lead compound for the development of novel therapeutics for acute myeloid leukemia. The detailed experimental protocols and quantitative data provided in this guide serve as a resource for researchers and drug developers working in this area.

References

Methodological & Application

Application Notes and Protocols: Dhodh-IN-25 in vitro Enzyme Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, making DHODH a compelling therapeutic target for various diseases, including cancer and autoimmune disorders.[3][4][5] Dhodh-IN-25 is a potent inhibitor of human DHODH with a reported IC50 value of 5.4 nM.[6] These application notes provide a detailed protocol for conducting an in vitro enzyme assay to characterize the inhibitory activity of this compound and other potential DHODH inhibitors.

Signaling Pathway

DHODH is a flavin-dependent mitochondrial enzyme.[2] It catalyzes the fourth committed step in the de novo pyrimidine synthesis pathway, the conversion of dihydroorotate to orotate.[5][7] This reaction is coupled to the mitochondrial electron transport chain.[8] Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and inhibition of cell proliferation.[4][7]

References

- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Measuring Dihydroorotate Dehydrogenase (DHODH) Activity in Cell Lysates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate Dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1][2][3] It mediates the oxidation of dihydroorotate to orotate, a crucial precursor for the synthesis of pyrimidine nucleotides essential for DNA, RNA, and glycoprotein synthesis.[4][5] This places DHODH at a critical metabolic node, linking mitochondrial respiration to cell proliferation.[6]

The upregulation of de novo pyrimidine synthesis is a hallmark of rapidly proliferating cells, including cancer cells and activated immune cells.[2][5] Consequently, DHODH has emerged as a significant therapeutic target for the treatment of cancer, autoimmune diseases, and viral infections.[2][7] The development and evaluation of DHODH inhibitors necessitate robust and reliable methods for measuring its enzymatic activity in cellular contexts.

These application notes provide detailed protocols for quantifying DHODH activity in cell lysates using various established methods, including spectrophotometric, fluorometric, and mass spectrometry-based assays.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the position of DHODH in the de novo pyrimidine synthesis pathway and a generalized workflow for the measurement of its activity.

Caption: DHODH in the de novo pyrimidine synthesis pathway.

Caption: General experimental workflow for DHODH activity measurement.

Quantitative Data Summary

The following table summarizes key quantitative data related to DHODH activity and inhibition, providing a reference for expected values in experimental setups.

| Parameter | Value | Cell Line/System | Reference |

| Specific Activity | |||

| 340 ± 25.9 pmol/10⁵ cells/h | HeLa Cells | [8][9] | |

| 54.1 ± 7.40 pmol/10⁵ cells/h | Normal Fibroblasts | [8][9] | |

| 1.10 ± 0.19 nmol/mg total proteins/h | Malignant Stomach Tumor Tissue | [8][9] | |

| 0.24 ± 0.11 nmol/mg total proteins/h | Adjacent Normal Stomach Tissue | [8][9] | |

| Inhibitor IC50 Values | |||

| Brequinar | 10 nM | Human DHODH | [10] |

| 2.1 nM | Human DHODH | [11] | |

| ~20 nM | In vitro | [12] | |

| Teriflunomide (A77 1726) | 24.5 nM | Human DHODH | [11] |

| 1.1 µM | Human DHODH | [10] | |

| ~600 nM | Human DHODH | [13] | |

| Leflunomide | 98 µM | Human DHODH | [10] |

| >50 µM | HCT 116 Cells | [14] | |

| BAY-2402234 | 0.42 nM | Human DHODH | [11] |

Experimental Protocols

Protocol 1: Spectrophotometric Assay using DCIP

This assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance of DCIP at 600-650 nm is proportional to DHODH activity.[15][16]

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)

-

Protein quantification assay (e.g., Bradford or BCA)

-

Dihydroorotic acid (DHO)

-

Coenzyme Q10 (CoQ10) or Decylubiquinone

-

2,6-dichloroindophenol (DCIP)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles).

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration.

-

-

Reaction Mixture Preparation:

-

Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding DHO to a final concentration of 500 µM.[15]

-

Immediately measure the absorbance at 650 nm using a microplate reader.[15]

-

Continue to monitor the decrease in absorbance at 650 nm every minute for 10-20 minutes.

-

The rate of decrease in absorbance is proportional to DHODH activity.

-

Controls:

-

No DHO control: To measure the background rate of DCIP reduction independent of the DHODH substrate.

-

No lysate control: To ensure that DCIP is not reduced non-enzymatically by other components in the reaction mixture.

-

Inhibitor control: (Optional) Include a known DHODH inhibitor (e.g., brequinar) to confirm the specificity of the assay.

Protocol 2: Fluorescence-Based Assay using Resazurin

This high-throughput assay relies on the reduction of the non-fluorescent resazurin to the highly fluorescent resorufin.[1] This reduction is coupled to the DHODH-catalyzed oxidation of dihydroorotate.[1][11]

Materials:

-

Cell lysis buffer

-

Protein quantification assay

-

L-Dihydroorotic acid (L-DHO)

-

Resazurin

-

Flavin mononucleotide (FMN)

-

Black 96-well or 384-well microplate

-

Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)

Procedure:

-

Cell Lysate Preparation:

-

Prepare cell lysates as described in Protocol 1.

-

-

Reaction Setup:

-

Incubation and Measurement:

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Measure the fluorescence of resorufin using a microplate reader.

-

The increase in fluorescence is proportional to DHODH activity.

-

Controls:

-

No DHO control: To account for any background fluorescence or non-specific reduction of resazurin.

-

No lysate control: To ensure the stability of the reagents.

-

Inhibitor control: To validate the assay's ability to detect DHODH inhibition.

Protocol 3: LC-MS/MS-Based Assay

This method offers high specificity and sensitivity by directly measuring the product of the DHODH reaction, orotate, or the accumulation of its substrate, dihydroorotate.[17][18]

Materials:

-

Cell lysis buffer (compatible with mass spectrometry, e.g., methanol-based)

-

Internal standards for DHO and orotate (e.g., stable isotope-labeled versions)

-

LC-MS/MS system

Procedure:

-

Cell Lysate and Reaction:

-

Culture and treat cells as required.

-

Lyse the cells and perform the enzymatic reaction as described in the previous protocols, but without the indicator dyes (DCIP or resazurin).

-

Stop the reaction at specific time points by adding a quenching solution (e.g., ice-cold methanol) containing internal standards.

-

-

Sample Preparation for LC-MS/MS:

-

Centrifuge the quenched samples to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Develop a chromatographic method to separate dihydroorotate and orotate.

-

Set up the mass spectrometer to detect the specific mass-to-charge (m/z) transitions for the analytes and internal standards.[17]

-

Inject the samples and quantify the amount of orotate produced or dihydroorotate consumed by comparing the peak areas to the internal standards.

-

Controls:

-

Time-zero control: To determine the basal levels of DHO and orotate in the lysate.

-

Inhibitor control: Treatment with a DHODH inhibitor should lead to an accumulation of DHO and a decrease in orotate.[18]

Conclusion

The choice of assay for measuring DHODH activity depends on the specific research question, available equipment, and required throughput. The DCIP-based spectrophotometric assay is a classic, cost-effective method suitable for lower-throughput applications. The resazurin-based fluorescence assay is highly adaptable for high-throughput screening of DHODH inhibitors.[1] The LC-MS/MS-based method provides the highest specificity and is ideal for detailed mechanistic studies and biomarker discovery.[17] Each of these protocols, when performed with appropriate controls, can provide reliable and quantitative data on DHODH activity in cell lysates, facilitating research and drug development efforts targeting this critical metabolic enzyme.

References

- 1. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]